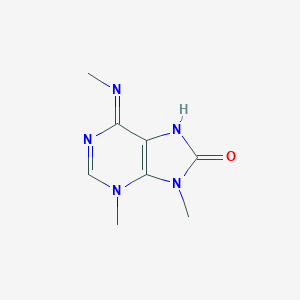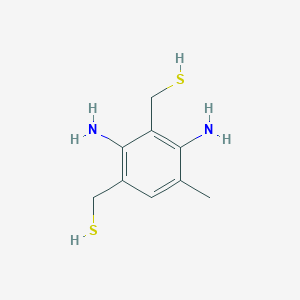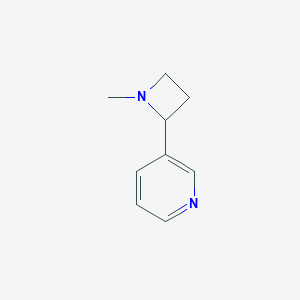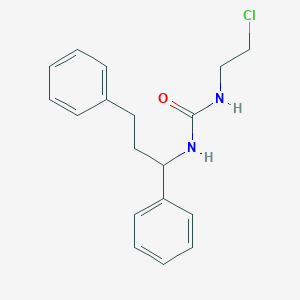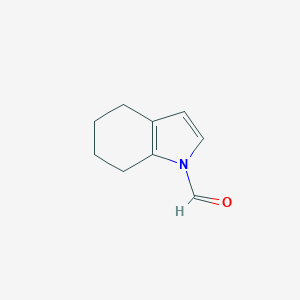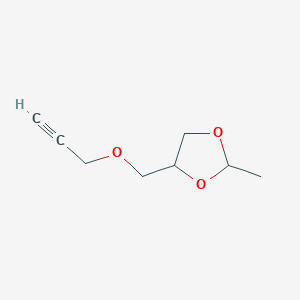
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, also known as MPMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMD is a heterocyclic organic compound that contains a dioxolane ring and a propargylic ether functionality. This compound has been synthesized and studied for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane involves the cleavage of the propargylic ether functionality by cytochrome P450 enzymes in the liver, releasing the active drug. The released drug then exerts its therapeutic effect by binding to its target receptor or enzyme.
Biochemische Und Physiologische Effekte
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have low toxicity and good biocompatibility in in vitro and in vivo studies. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has also been shown to enhance the solubility and bioavailability of anticancer drugs, leading to improved therapeutic efficacy. In addition, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have a longer half-life than the parent drug, leading to sustained drug release and prolonged therapeutic effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, one limitation of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is its potential for non-specific cleavage by cytochrome P450 enzymes, leading to the release of the active drug in non-target tissues.
Zukünftige Richtungen
There are several future directions for 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane research. One direction is to explore the use of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane as a prodrug for delivering other types of active pharmaceutical ingredients, such as antibiotics and antiviral agents. Another direction is to investigate the potential of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane for targeted drug delivery, using strategies such as conjugation with targeting moieties or encapsulation in nanoparticles. Additionally, further studies are needed to optimize the synthesis and pharmacokinetics of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, as well as to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is a promising prodrug for delivering active pharmaceutical ingredients, particularly anticancer agents. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, further research is needed to optimize its synthesis and pharmacokinetics, as well as to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-propanediol with propargyl bromide to form 2-methyl-4-prop-2-yn-1-ol. This intermediate is then reacted with paraformaldehyde and acetic anhydride to form the dioxolane ring, resulting in the final product, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been studied for its potential use as a prodrug for delivering active pharmaceutical ingredients. Prodrugs are inactive compounds that are converted to active drugs in the body through metabolic processes. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to be a promising prodrug for delivering anticancer agents such as paclitaxel and docetaxel. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can enhance the solubility and bioavailability of these drugs, leading to improved therapeutic efficacy.
Eigenschaften
CAS-Nummer |
105922-60-9 |
|---|---|
Produktname |
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12O3/c1-3-4-9-5-8-6-10-7(2)11-8/h1,7-8H,4-6H2,2H3 |
InChI-Schlüssel |
XDDIDNXVXYBBEP-UHFFFAOYSA-N |
SMILES |
CC1OCC(O1)COCC#C |
Kanonische SMILES |
CC1OCC(O1)COCC#C |
Synonyme |
1,3-Dioxolane, 2-methyl-4-[(2-propynyloxy)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



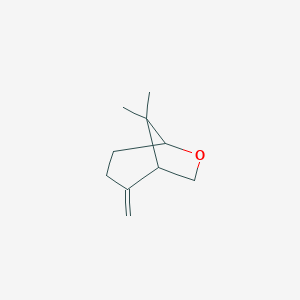

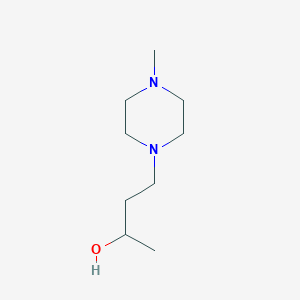


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

